molecular formula C9H16ClNO2 B13471696 Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride

Methyl2-amino-2-{bicyclo[2.1.1]hexan-1-yl}acetatehydrochloride

Cat. No.: B13471696
M. Wt: 205.68 g/mol
InChI Key: ZZAKQRFYHMQSQF-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-[(1s)-bicyclo[211]hexan-1-yl]acetate hydrochloride is a compound that features a bicyclic structure, specifically a bicyclo[211]hexane core This structure is notable for its rigidity and unique spatial arrangement, which can influence the compound’s chemical reactivity and biological activity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride typically involves the construction of the bicyclo[2.1.1]hexane core followed by functionalization to introduce the amino and ester groups. One common approach is the use of photochemistry to achieve [2 + 2] cycloaddition reactions, which can efficiently form the bicyclic structure

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors for photochemical steps and the development of catalytic processes to minimize the use of expensive reagents and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and acyl chlorides for substitution reactions. Reaction conditions typically involve controlling temperature, solvent choice, and reaction time to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the ester group can produce alcohols.

Scientific Research Applications

Methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride involves its interaction with specific molecular targets, which can include enzymes, receptors, or other proteins. The rigid bicyclic structure can influence the compound’s binding affinity and specificity, potentially leading to unique biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other bicyclo[2.1.1]hexane derivatives, such as:

Uniqueness

Methyl 2-amino-2-[(1s)-bicyclo[2.1.1]hexan-1-yl]acetate hydrochloride is unique due to its specific functional groups and the presence of the hydrochloride salt, which can influence its solubility and stability. The combination of the bicyclic core with the amino and ester groups provides a versatile scaffold for further chemical modifications and applications.

Properties

Molecular Formula

C9H16ClNO2

Molecular Weight

205.68 g/mol

IUPAC Name

methyl 2-amino-2-(1-bicyclo[2.1.1]hexanyl)acetate;hydrochloride

InChI

InChI=1S/C9H15NO2.ClH/c1-12-8(11)7(10)9-3-2-6(4-9)5-9;/h6-7H,2-5,10H2,1H3;1H

InChI Key

ZZAKQRFYHMQSQF-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C12CCC(C1)C2)N.Cl

Origin of Product

United States

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